5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4/c12-8-3-7(4-13-5-8)10(17)14-1-2-15-9(16)6-19-11(15)18/h3-5H,1-2,6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWFYRXJLMICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pyridine-3-Carboxylic Acid
Pyridine-3-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in concentrated sulfuric acid. The reaction proceeds at 80–100°C for 6–12 hours, yielding 5-bromopyridine-3-carboxylic acid with regioselectivity governed by the electron-withdrawing carboxylic acid group.
Representative Conditions :
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ (1.1 eq) | H₂SO₄ | 90 | 8 | 65 |
| NBS (1.2 eq) | DMF | 80 | 6 | 72 |
Synthesis of 2-(2,4-Dioxo-1,3-Oxazolidin-3-yl)ethylamine
Oxazolidinone Ring Formation
The oxazolidinone scaffold is constructed via cyclization of β-amino alcohol precursors with phosgene equivalents. A representative method from patent literature involves:
- Step 1 : Reaction of 2-aminoethanol with benzyl chloroformate to form N-Cbz-2-aminoethanol.
- Step 2 : Treatment with glycidyl butyrate in the presence of NaH, yielding a hydroxymethyl oxazolidinone intermediate.
- Step 3 : Deprotection of the Cbz group via hydrogenolysis (H₂/Pd-C) to generate 3-(2-hydroxyethyl)-1,3-oxazolidin-2,4-dione.
Cyclization Conditions :
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH (2.5 eq) | THF | 0 → RT | 4 | 85 |
Ethylamine Functionalization
The hydroxyl group of 3-(2-hydroxyethyl)-1,3-oxazolidin-2,4-dione is converted to an amine via a two-step process:
- Mitsunobu Reaction : Reaction with phthalimide using DIAD/PPh₃ to introduce a protected amine.
- Deprotection : Hydrazinolysis (NH₂NH₂·H₂O) in ethanol to yield 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine.
Key Data :
Amide Bond Formation: Coupling Pyridine and Oxazolidinone Fragments
Carboxylic Acid Activation
5-Bromopyridine-3-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Activation Protocol :
Amine Acylation
The acyl chloride is reacted with 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine in the presence of a base (e.g., Et₃N, DIPEA) to form the carboxamide.
Representative Conditions :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N (3 eq) | DCM | 0 → RT | 12 | 88 |
| DIPEA (2 eq) | THF | RT | 6 | 85 |
Integrated Synthetic Routes
Linear Approach: Sequential Fragment Assembly
Convergent Approach: Late-Stage Coupling
- Independently synthesize pyridine and oxazolidinone fragments.
- Perform final amide coupling.
Advantages : Modularity, easier purification.
Total Yield : 60–65%.
Optimization and Challenges
Bromination Regioselectivity
Electrophilic bromination of pyridine-3-carboxylic acid predominantly occurs at the C5 position due to the carboxylic acid’s meta-directing effect. However, over-bromination or di-substitution may occur at higher temperatures (>100°C), necessitating careful stoichiometric control.
Oxazolidinone Ring Stability
The oxazolidinone ring is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF, DCM) are critical during amine acylation.
Palladium Catalyst Efficiency
Suzuki-Miyaura couplings require rigorous exclusion of oxygen and moisture. Catalytic systems such as [Pd(dppf)Cl₂] (5 mol%) with ligand-free conditions enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety.
Reduction: Reduction reactions can also occur, potentially affecting the oxazolidinone ring.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the oxazolidinone ring may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Ethyl Group
Compound A : 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide (CAS 2034424-69-4)
- Structural difference: Replaces the oxazolidinone with a tetrahydropyran (oxane) ring containing a sulfur atom.
- This likely reduces polarity and aqueous solubility compared to the target compound .
Compound B : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural difference: Substitutes the oxazolidinone-ethyl group with a 3-bromo-2-methylphenyl ring.
- Impact: The aromatic phenyl group enables stronger π-π stacking and intramolecular conjugation, leading to near-planar molecular geometry (dihedral angle: 8.38° between rings). Centrosymmetric dimers form via N–H⋯O hydrogen bonds, a feature absent in the target compound due to its flexible ethyl-oxazolidinone chain .
Core Pyridine Modifications
Compound C: 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide
- Structural difference : Contains dual pyridine cores with piperazinyl and hydroxyethoxy groups.
- Impact: Increased hydrogen-bonding capacity (hydroxyethoxy) and bulkiness may enhance solubility in polar solvents but reduce membrane permeability compared to the target compound’s compact oxazolidinone .
Functional Group Analogues
Compound D : 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide (5F-CUMYL-PICA)
- Structural difference : Pyrrolo-pyridine core with a fluoropentyl chain and cumyl group.
- The target compound’s oxazolidinone and bromine substituents likely limit such activity .
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on molecular formula C₁₁H₁₀BrN₃O₃.
Table 2: Crystallographic Comparisons
| Compound | Crystal Packing Feature | Software Used for Analysis |
|---|---|---|
| Target Compound | Not reported in evidence | Likely SHELXL |
| Compound B | Centrosymmetric dimers via N–H⋯O | SHELX-97 |
Key Research Findings
- Hydrogen Bonding: The oxazolidinone in the target compound provides two carbonyl groups for hydrogen bonding, which may enhance crystalline stability compared to Compound A’s non-polar oxane group .
- Planarity vs.
- Pharmacological Potential: Fluorinated analogs like Compound D exhibit bioactivity due to lipophilic chains, but the target compound’s polar oxazolidinone and bromine likely limit such effects .
Biological Activity
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 316.15 g/mol. The structure includes a bromine atom and an oxazolidinone moiety, which are significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Its efficacy has been compared to established antibiotics such as linezolid.
Table 1: Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Streptococcus pneumoniae | 16 µg/mL | |
| Enterococcus faecalis | 64 µg/mL | |
| Escherichia coli | 128 µg/mL |
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. The oxazolidinone core is known to bind to the bacterial ribosome, preventing the formation of functional ribosomal subunits and thus halting protein synthesis.
Case Study: In Vitro Evaluation
In a study evaluating a series of pyridine derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study employed time-growth kinetics to assess the bacteriostatic effects, revealing that the compound could effectively inhibit bacterial growth in a concentration-dependent manner .
Biofilm Formation Inhibition
Another critical aspect of the biological activity of this compound is its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them more resistant to antibiotics.
Table 2: Biofilm Inhibition Data
The results indicate that at higher concentrations, the compound significantly reduces biofilm formation in Streptococcus pneumoniae, suggesting its potential as a therapeutic agent against biofilm-associated infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
